molecular formula C22H28ClN3 B11667631 N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No.: B11667631
M. Wt: 369.9 g/mol
InChI Key: QCPBMFGTQZDSKZ-LFVJCYFKSA-N
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Description

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-chlorobenzyl group and a 4-tert-butylphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine typically involves a multi-step process. One common method includes the condensation reaction between 4-tert-butylbenzaldehyde and 4-(4-chlorobenzyl)piperazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetohydrazide

Uniqueness

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine is unique due to its specific structural features, such as the combination of a piperazine ring with a 4-chlorobenzyl group and a 4-tert-butylphenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H28ClN3

Molecular Weight

369.9 g/mol

IUPAC Name

(E)-1-(4-tert-butylphenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C22H28ClN3/c1-22(2,3)20-8-4-18(5-9-20)16-24-26-14-12-25(13-15-26)17-19-6-10-21(23)11-7-19/h4-11,16H,12-15,17H2,1-3H3/b24-16+

InChI Key

QCPBMFGTQZDSKZ-LFVJCYFKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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